N'-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
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Description
N'-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis :
- N1-(2,6-dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, a related compound, was found effective as a ligand in copper-catalyzed coupling reactions, leading to the formation of diverse internal alkynes (Chen et al., 2023).
Molecular Structure and Drug Development :
- Research on the molecular structure of derivatives, such as the analysis of a triazaoxatricyclodecadiene derivative, contributes to understanding the physicochemical properties of these compounds (Gelli et al., 1994).
- Another study focused on the design and synthesis of thiazole derivatives, highlighting their potential as antimicrobial agents (Wardkhan et al., 2008).
Pharmacological Studies :
- While direct studies on N1-(2,6-dimethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide are limited, research on structurally similar compounds like SR27417A, a platelet activating factor receptor antagonist, contributes to understanding the pharmacological properties of similar molecules (Breul et al., 1999).
Computational Chemistry and Theoretical Studies :
- Computational studies on similar molecules, like the title compound in Karakurt et al.'s research, aid in predicting molecular geometry and other theoretical properties (Karakurt et al., 2016).
Anticancer Research :
- Derivatives of thiazoles, which are structurally related to the compound , have been investigated for their potential as anti-tumor agents, indicating a broader scope for the study of similar compounds in cancer research (Ravinaik et al., 2021).
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-14-7-5-10-18(13-14)23-25-17(4)19(29-23)11-12-24-21(27)22(28)26-20-15(2)8-6-9-16(20)3/h5-10,13H,11-12H2,1-4H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHUHSUOFOIOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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